3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

This 3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 941940-99-4) is a critical SAR tool for medicinal chemistry programs targeting kinase selectivity. The distinct 3,4-difluoro and meta-pyridazine substitution pattern provides a unique control element versus the 2,4-difluoro regioisomer (CAS 922589-75-1). Literature indicates fluorine positional changes in benzamide inhibitors can yield >10-fold selectivity shifts, making this compound essential for broad-panel kinase profiling, binding-mode dissection, and chemical expansion campaigns. Ideal for HTS hit deconvolution and X-ray crystallography.

Molecular Formula C18H13F2N3O2
Molecular Weight 341.318
CAS No. 941940-99-4
Cat. No. B2717645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
CAS941940-99-4
Molecular FormulaC18H13F2N3O2
Molecular Weight341.318
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H13F2N3O2/c1-25-17-8-7-16(22-23-17)11-3-2-4-13(9-11)21-18(24)12-5-6-14(19)15(20)10-12/h2-10H,1H3,(H,21,24)
InChIKeyAXZVBOSOOYYNTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 941940-99-4) – Chemical Identity & Sourcing Overview


3,4-Difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 941940-99-4) is a synthetic, fluorinated N-phenylbenzamide derivative containing a methoxypyridazine motif . It is categorized as a specialized research chemical available from commercial suppliers in moderate purity (typically ≥95%), primarily for in vitro and early-stage discovery research . The compound is structurally related to a series of pyridazine-bearing benzamides that have been explored in kinase inhibitor programs, but direct biological annotation for this specific compound is absent from major public bioactivity databases [1].

Why 3,4-Difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide Cannot Be Replaced by a Close Analog Without Validation


Close analogs such as the 2,4-difluoro regioisomer (CAS 922589-75-1) or the 4‑substituted phenyl variant (CAS 899954-41-7) share the same core scaffold but differ in the position of fluorine substitution or the orientation of the phenyl linker . Small positional changes on the benzamide ring are known to significantly alter kinase selectivity, cellular permeability, and metabolic stability in this chemical class [1]. Because no direct comparative pharmacology data are publicly available for CAS 941940-99-4, procurement as a tool compound for a specific biological target requires explicit confirmation that the 3,4‑difluoro substitution pattern engenders a distinct selectivity or potency profile relative to its nearest isomers.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 941940-99-4)


Regioisomeric Identity: 3,4- vs. 2,4-Difluoro Benzamide Substitution Pattern

CAS 941940-99-4 bears fluorine atoms at the 3- and 4-positions of the benzamide ring, whereas the commercially available regioisomer CAS 922589-75-1 carries fluorines at the 2- and 4-positions . In analogous benzamide kinase inhibitor series, this type of positional shift has resulted in >10-fold differences in IC50 values and altered kinase selectivity profiles [1]. However, no direct biochemical or cellular comparison of these two specific compounds has been published.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Phenyl-Linker Connectivity: 3- vs. 4-Substituted Phenyl Bridge

The target compound links the methoxypyridazine group at the meta (3‑) position of the central phenyl ring. In contrast, CAS 899954-41-7 attaches the same heterocycle at the para (4‑) position . For benzamide-based kinase inhibitors, the meta‑ vs. para‑linkage orientation can alter the vector angle between the benzamide and the pyridazine by approximately 60°, profoundly affecting binding-site complementarity [1].

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Purity Grade and Inventory Reliability for Screening Collections

Commercial specifications for CAS 941940-99-4 indicate a minimum purity of 95% , whereas many positional analogs are listed at 97% or higher . Impurity profiles in benzamide screening compounds can include dehalogenated byproducts and residual palladium, which can generate false-positive or false-negative assay results.

Chemical Biology High-Throughput Screening Compound Quality Control

Proposed Research Application Scenarios for 3,4-Difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 941940-99-4)


Chemical Probe Candidate for Kinase Profiling Panels

The distinct 3,4‑difluoro and meta‑pyridazine substitution pattern may confer unique kinase selectivity. In the absence of disclosed potency data, researchers should benchmark CAS 941940-99-4 against the 2,4‑difluoro regioisomer in broad‑panel kinase assays to map selectivity differences, as literature indicates that subtle fluorine positional changes in benzamide inhibitors can yield >10‑fold selectivity shifts [1].

Control Compound for Structure-Activity Relationship (SAR) Studies

This compound can serve as a SAR control element when comparing groups of regioisomeric or linker-variant benzamide hits from high‑throughput screening campaigns, particularly those targeting kinases or phosphodiesterases that engage the pyridazine motif [2]. Its unique meta‑linker and fluorination pattern make it suitable for dissecting binding-mode contributions in X-ray crystallography or docking studies.

Starting Point for Lead Optimization in Pyridazine-Containing Kinase Inhibitor Series

Given the established role of pyridazine‑bearing benzamides as LRRK2 and other kinase inhibitors [2], CAS 941940-99-4 could be employed as a core scaffold for chemical expansion in medicinal chemistry programs, especially if the 3,4‑difluoro pattern improves metabolic stability relative to mono-fluorinated or 2,4‑difluoro analogs.

Tool Compound for Cell-Based Pathway Deconvolution

Where the 2,4‑difluoro analog has shown activity in a cellular pathway of interest, the 3,4‑difluoro variant may be used in parallel dose–response experiments to attribute observed effects specifically to the fluorine substitution pattern, thereby deconvoluting target engagement from off-target signaling [2].

Quote Request

Request a Quote for 3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.